molecular formula C20H18BrN3O4S B5357086 4-[[(Z)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide

4-[[(Z)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide

Cat. No.: B5357086
M. Wt: 476.3 g/mol
InChI Key: GYNQMMJRVUPXIL-QXMHVHEDSA-N
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Description

4-[[(Z)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a bromophenyl group, an oxopropenyl group, and a benzenesulfonamide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(Z)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the oxopropenyl intermediate: This step involves the reaction of 4-bromobenzaldehyde with an appropriate enolate under basic conditions to form the (Z)-3-(4-bromophenyl)-3-oxoprop-1-enyl intermediate.

    Amination: The intermediate is then reacted with an amine, such as 3,4-dimethyl-1,2-oxazol-5-amine, under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[[(Z)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[[(Z)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[(Z)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-[[(Z)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]amino]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide
  • **4-[[(Z)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide
  • **4-[[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]amino]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide

Uniqueness

The uniqueness of 4-[[(Z)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide lies in its bromophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

4-[[(Z)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O4S/c1-13-14(2)23-28-20(13)24-29(26,27)18-9-7-17(8-10-18)22-12-11-19(25)15-3-5-16(21)6-4-15/h3-12,22,24H,1-2H3/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNQMMJRVUPXIL-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC=CC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N/C=C\C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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